5-amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazole ring, an amino group, a cyano group, and a fluorinated aniline moiety, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by condensing 4-fluoro-3-methylaniline with a suitable pyrazole derivative under acidic or basic conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with an appropriate nucleophile.
Cyclization Reaction: Cyclization of a linear precursor containing the necessary functional groups can also yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the best results.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding nitro compound.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom on the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-3-(4-fluoro-3-methylanilino)-1-methyl-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.
Comparison with Similar Compounds
3-Fluoro-4-methylaniline
4-Fluoro-3-methylaniline
5-Amino-2-fluorotoluene
Properties
IUPAC Name |
5-amino-3-(4-fluoro-3-methylanilino)-1-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5/c1-7-5-8(3-4-10(7)13)16-12-9(6-14)11(15)18(2)17-12/h3-5H,15H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUJUMKOAQQZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NN(C(=C2C#N)N)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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